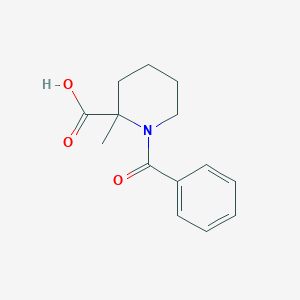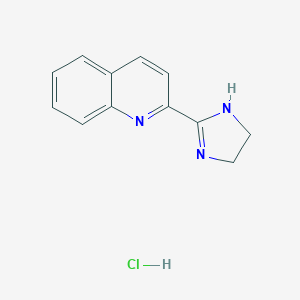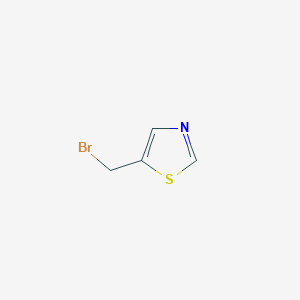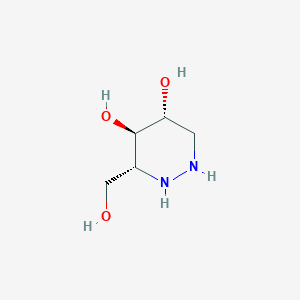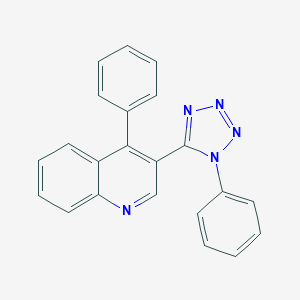
4-Isopropylnaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropylnaphthalene-1,2-dione is a chemical compound with the molecular formula C12H10O2. It is also known as 1,2-naphthoquinone-4-isopropyl. This compound is widely used in scientific research due to its ability to act as an electron acceptor in organic synthesis. In
Wirkmechanismus
The mechanism of action of 4-Isopropylnaphthalene-1,2-dione is related to its ability to act as an electron acceptor. In biological systems, quinone compounds such as 4-Isopropylnaphthalene-1,2-dione can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. These reactions can lead to the formation of reactive oxygen species (ROS) and oxidative stress, which can have both beneficial and harmful effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 4-Isopropylnaphthalene-1,2-dione can have various biochemical and physiological effects on the body. For example, it has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its ability to act as an electron acceptor in organic synthesis. This makes it a useful tool for synthesizing various organic compounds. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying the effects of oxidative stress and inflammation on the body. However, one limitation of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its potential to form ROS and cause oxidative stress. Careful handling and proper safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione. One area of research could be focused on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of quinone compounds in biological systems, including the formation of ROS and oxidative stress. Finally, research could be done to explore the potential therapeutic applications of 4-Isopropylnaphthalene-1,2-dione, including its antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, 4-Isopropylnaphthalene-1,2-dione is a widely used compound in scientific research due to its ability to act as an electron acceptor in organic synthesis. It has various biochemical and physiological effects on the body, including antioxidant and anti-inflammatory properties. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione, including developing new synthesis methods and exploring its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Isopropylnaphthalene-1,2-dione can be achieved through a variety of methods. One common method involves the oxidation of 4-isopropylnaphthalene using potassium permanganate. Another method is the oxidation of 4-isopropylnaphthalene using chromium trioxide. Both methods result in the formation of 4-Isopropylnaphthalene-1,2-dione with high yields.
Wissenschaftliche Forschungsanwendungen
4-Isopropylnaphthalene-1,2-dione has been widely used in scientific research for its ability to act as an electron acceptor in organic synthesis. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, it has been used as a model compound for studying the mechanism of action of quinone compounds in biological systems.
Eigenschaften
CAS-Nummer |
162050-74-0 |
|---|---|
Produktname |
4-Isopropylnaphthalene-1,2-dione |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChI-Schlüssel |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Kanonische SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
Synonyme |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



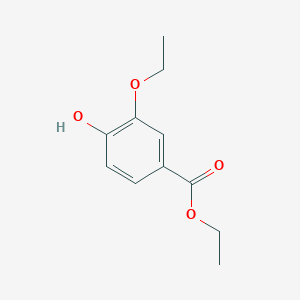
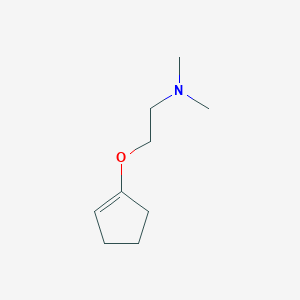
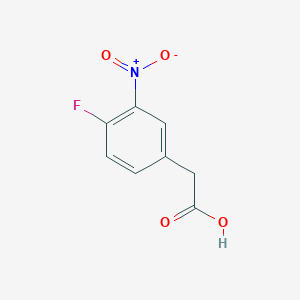
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

